

Replicating published findings on TVB-3166's anti-tumor activity

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Compound Name: TVB-3166

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Replicating TVB-3166's Anti-Tumor Efficacy: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on the anti-tumor activity of **TVB-3166**, a potent and selective fatty acid synthase (FASN) inhibitor. This document details the experimental data, protocols for replication, and a comparative analysis with other FASN inhibitors, offering a resource for validating and building upon existing research.

TVB-3166 is an orally available, reversible, and selective inhibitor of FASN with demonstrated anti-tumor activity in a variety of preclinical cancer models.^{[1][2][3]} Its mechanism of action centers on the inhibition of de novo lipogenesis, a metabolic pathway frequently upregulated in cancer cells to support rapid proliferation and survival.^{[4][5]} By blocking FASN, **TVB-3166** induces apoptosis, disrupts crucial signaling pathways, and remodels cellular membranes, leading to tumor cell death while largely sparing non-cancerous cells.^{[1][6]}

Comparative Analysis of Anti-Tumor Activity

The efficacy of **TVB-3166** has been evaluated across a range of cancer cell lines and in vivo xenograft models. This section summarizes the key quantitative findings and provides a comparison with other known FASN inhibitors.

In Vitro Efficacy: Cell Viability and FASN Inhibition

TVB-3166 demonstrates potent inhibition of FASN and subsequent reduction in cancer cell viability. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy in various cancer types.

| Cell Line | Cancer Type | TVB-3166 IC50 (FASN Inhibition) | TVB-3166 IC50 (Cellular Palmitate Synthesis) | TVB-3166 IC50 (Cell Viability) | Alternative FASN Inhibitor IC50 | Reference |
|-----------|----------------------------|----------------------------------|---|--------------------------------|--|----------------------|
| HeLa-Ohio | Cervical Cancer | 42 nM | 81 nM | - | - | [7] |
| CALU-6 | Non-Small Cell Lung Cancer | - | 81 nM | 100 nM | - | [6] |
| 22Rv1 | Prostate Cancer | - | - | - | C75: Cytotoxic, TVB-3166 cytotoxicity similar to C75 | [8] |
| PC-3 | Prostate Cancer | - | - | - | C75: Cytotoxic, Orlistat: Little cytotoxic effect | [9] |
| LNCaP | Prostate Cancer | - | - | - | C75: Cytotoxic, Orlistat: Little cytotoxic effect | [9] |
| HT29 | Colorectal Cancer | - | - | Sensitive to 0.2 μ M | - | [10] |
| CaCo2 | Colorectal Cancer | - | - | Sensitive to 0.2 μ M | - | [10] |

| | | | | | | |
|--------------|-------------------|---|---|--------------|---|---|
| SCC-9 ZsG | Oral | | | | | |
| | Squamous | - | - | Significantl | - | [11] [12] |
| | Cell Carcinoma | | | y reduced | | |
| LN-1A | Oral | | | | | |
| | Squamous | - | - | Significantl | - | [11] [12] |
| | Cell Carcinoma | | | y reduced | | |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

In Vivo Efficacy: Xenograft Tumor Growth Inhibition

Oral administration of **TVB-3166** has been shown to significantly inhibit tumor growth in various xenograft models.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
|-----------------|----------------------------|-----------------------|-------------------------------|-----------|
| PANC-1 | Pancreatic Cancer | TVB-3166 | 57% | [13] |
| OVCAR-8 | Ovarian Cancer | TVB-3166 | Significant Inhibition | [2] |
| CTG-0743 (PDX) | Non-Small Cell Lung Cancer | TVB-3166 (60 mg/kg) | 47% | [13] |
| CALU-6 | Non-Small Cell Lung Cancer | TVB-3166 + Paclitaxel | Significant Regression | [14][15] |
| A549 | Non-Small Cell Lung Cancer | TVB-3166 + Paclitaxel | 76% | [14][15] |
| A549 | Non-Small Cell Lung Cancer | TVB-3166 + Docetaxel | 81% | [14][15] |
| 22Rv1 | Prostate Cancer | TVB-3166 + Paclitaxel | 97% (amplified effect) | [14] |

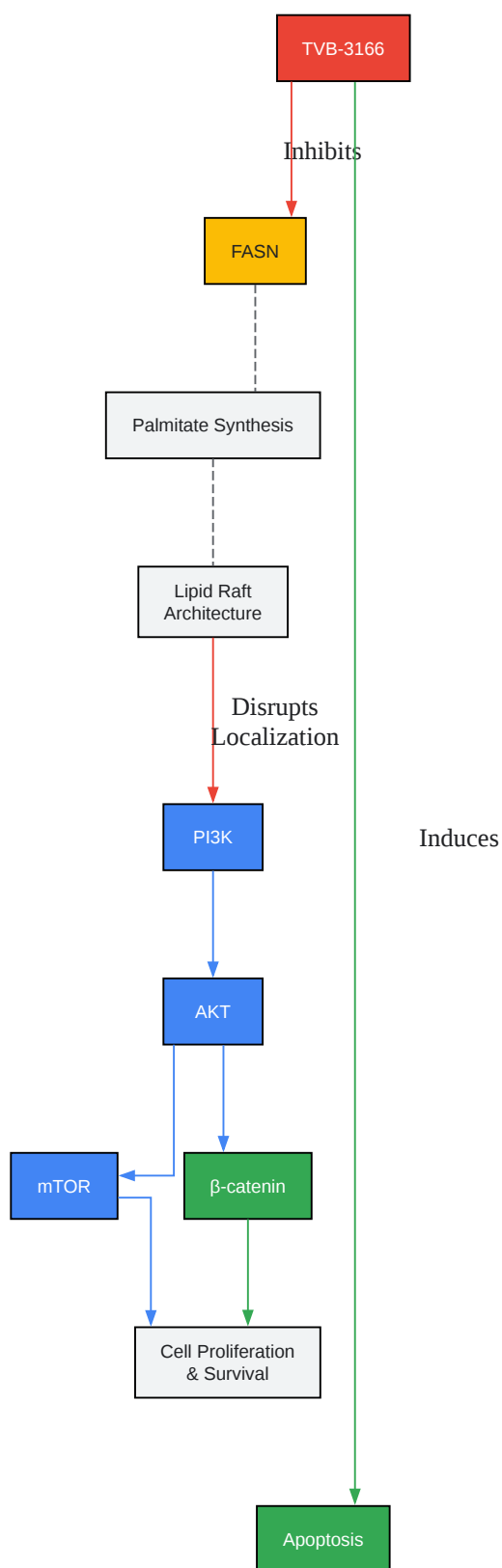
PDX: Patient-Derived Xenograft

Signaling Pathways and Mechanisms of Action

TVB-3166 exerts its anti-tumor effects through the modulation of several key signaling pathways and cellular processes.

Inhibition of PI3K-AKT-mTOR and β -catenin Pathways

A primary mechanism of **TVB-3166** is the inhibition of the PI3K-AKT-mTOR and β -catenin signaling pathways, which are critical for cancer cell growth, proliferation, and survival.[1][6]

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Caption: **TVB-3166** inhibits FASN, leading to apoptosis and disruption of key signaling pathways.

Induction of Apoptosis

Treatment with **TVB-3166** leads to a significant increase in apoptosis in cancer cells. This is often evidenced by increased Annexin V staining and cleavage of poly(ADP-ribose) polymerase (PARP).^{[6][10]}

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** Treat cells with varying concentrations of **TVB-3166** or a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.^[11]

Western Blot Analysis for Signaling Pathway Modulation

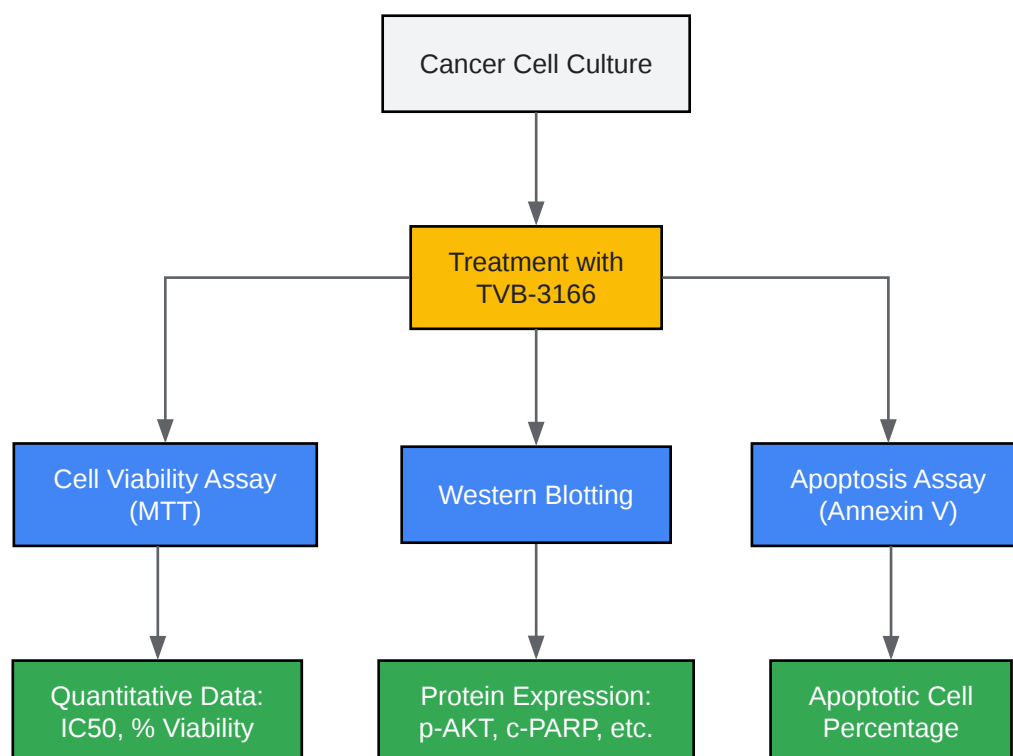
- **Cell Lysis:** Treat cells with **TVB-3166** for the specified time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.

- SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, β-catenin, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.[4][16][17]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][16][17]

Apoptosis Assay (Annexin V Staining)

- Cell Treatment: Treat cells with **TVB-3166** or a vehicle control for the indicated time.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[6][18]

Experimental Workflow Diagram



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Caption: Standard workflow for in vitro evaluation of **TVB-3166**'s anti-tumor effects.

Conclusion

The published data robustly support the anti-tumor activity of **TVB-3166**, highlighting its potential as a therapeutic agent for various cancers. Its mechanism of action, involving the inhibition of FASN and subsequent disruption of key oncogenic signaling pathways, provides a strong rationale for its continued investigation. This guide offers the necessary information for researchers to replicate and expand upon these pivotal findings. The provided protocols and comparative data serve as a valuable resource for the scientific community engaged in the development of novel cancer therapies.

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